2-(2-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE
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Overview
Description
2-(2-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE typically involves the reaction of 2-fluorophenol with an appropriate ethanone derivative in the presence of a base. The reaction conditions may include:
Solvent: Common solvents used include ethanol, methanol, or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate or sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to specific receptors, modulating their activity.
Enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Ion Channels: The compound could influence ion channel function, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(4-phenethylpiperazino)-1-ethanone
- 2-(2-Bromophenoxy)-1-(4-phenethylpiperazino)-1-ethanone
- 2-(2-Methylphenoxy)-1-(4-phenethylpiperazino)-1-ethanone
Uniqueness
2-(2-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-8-4-5-9-19(18)25-16-20(24)23-14-12-22(13-15-23)11-10-17-6-2-1-3-7-17/h1-9H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASGGLZQGRFCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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